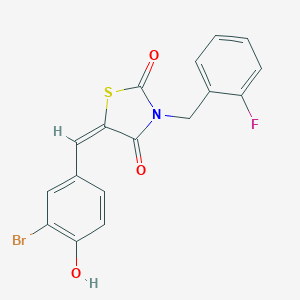
5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione, also known as BHTD, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BHTD belongs to the thiazolidinedione family, which is known for its antidiabetic and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, several studies have suggested that 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione exerts its pharmacological effects by modulating various signaling pathways, including PI3K/Akt, MAPK, AMPK, and NF-κB. 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione also interacts with several cellular targets, such as DNA, RNA, and proteins, which may contribute to its diverse biological activities.
Biochemical and Physiological Effects:
5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione exhibits a wide range of biochemical and physiological effects, including anticancer, antidiabetic, and anti-inflammatory activities. 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione induces cell cycle arrest and apoptosis in cancer cells by regulating multiple signaling pathways, such as PI3K/Akt, MAPK, and NF-κB. 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione improves insulin sensitivity and glucose uptake in diabetic rats by activating the AMPK pathway and inhibiting the NF-κB pathway. 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione also reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB pathway in macrophages and adipocytes.
Advantages and Limitations for Lab Experiments
5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione exhibits potent anticancer, antidiabetic, and anti-inflammatory activities, which make it a promising candidate for drug development. 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione also interacts with multiple signaling pathways and cellular targets, which may provide opportunities for the discovery of novel therapeutic targets.
However, 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione also has some limitations for lab experiments. It is a synthetic compound that may have limited bioavailability and pharmacokinetic properties. 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione may also exhibit off-target effects or toxicity, which may limit its clinical applications.
Future Directions
There are several future directions for the research on 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione. First, more studies are needed to elucidate the mechanism of action of 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione and its cellular targets. Second, the pharmacokinetic and pharmacodynamic properties of 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione need to be evaluated in preclinical and clinical studies. Third, the potential side effects and toxicity of 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione need to be assessed to ensure its safety for clinical use. Fourth, the structure-activity relationship of 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione needs to be investigated to optimize its pharmacological properties. Finally, the combination therapy of 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione with other anticancer, antidiabetic, or anti-inflammatory agents needs to be explored to enhance its therapeutic efficacy.
Synthesis Methods
5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione can be synthesized by the reaction of 3-bromo-4-hydroxybenzaldehyde and 2-fluorobenzylamine in the presence of thiosemicarbazide and acetic acid. The reaction proceeds through a Schiff base intermediate, which is then cyclized to form the thiazolidinedione ring. The yield of 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
Scientific Research Applications
5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. Several studies have reported that 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, such as PI3K/Akt, MAPK, and NF-κB.
In addition, 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to possess antidiabetic and anti-inflammatory properties. 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione improves insulin sensitivity and glucose uptake in diabetic rats by activating the AMPK pathway and inhibiting the NF-κB pathway. 5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione also reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB pathway in macrophages and adipocytes.
properties
Product Name |
5-(3-Bromo-4-hydroxybenzylidene)-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione |
|---|---|
Molecular Formula |
C17H11BrFNO3S |
Molecular Weight |
408.2 g/mol |
IUPAC Name |
(5E)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-3-[(2-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H11BrFNO3S/c18-12-7-10(5-6-14(12)21)8-15-16(22)20(17(23)24-15)9-11-3-1-2-4-13(11)19/h1-8,21H,9H2/b15-8+ |
InChI Key |
VUOXZJZZIRVZAS-OVCLIPMQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C(=O)/C(=C\C3=CC(=C(C=C3)O)Br)/SC2=O)F |
SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)O)Br)SC2=O)F |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)O)Br)SC2=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B305638.png)
![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B305639.png)
![2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305640.png)
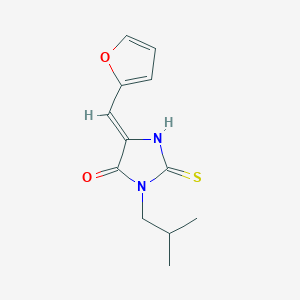
![(5Z)-3-(2-methylpropyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]imidazolidin-4-one](/img/structure/B305646.png)
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-isobutyl-2-thioxo-4-imidazolidinone](/img/structure/B305647.png)
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone](/img/structure/B305652.png)
![3-(5-{(Z)-[1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B305653.png)
![3-Benzyl-5-[3-chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305657.png)
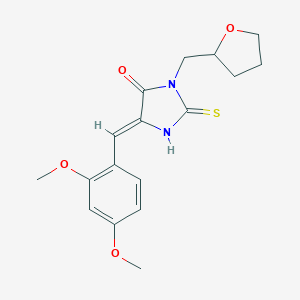
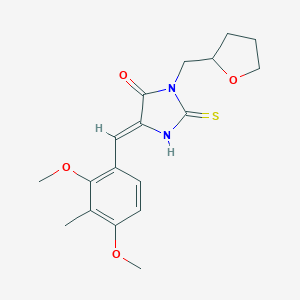
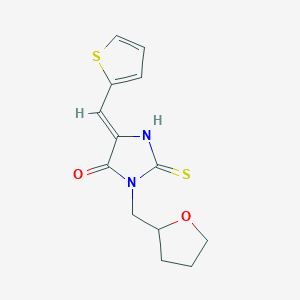
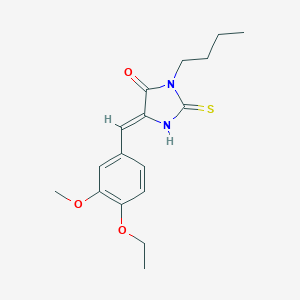
![Ethyl4-(5-{2-[5-cyano-3-nitro-4-(methoxymethyl)-6-oxo-1,6-dihydro-2-pyridinyl]vinyl}-2-furyl)benzoate](/img/structure/B305662.png)